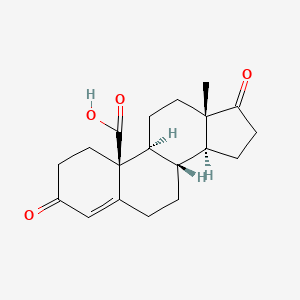

3,17-Dioxo-4-androsten-19-oic acid

Description

Contextualizing 3,17-Dioxo-4-androsten-19-oic Acid within Steroid Biochemistry and its Research Significance

3,17-Dioxo-4-androsten-19-oic acid, also known as 19-oic-androstenedione, is a C19 steroid carboxylic acid that has garnered attention in the field of steroid biochemistry. epdf.pubnih.gov It is structurally related to androstenedione (B190577), a key precursor in the biosynthesis of both androgens and estrogens. The defining feature of 3,17-Dioxo-4-androsten-19-oic acid is the presence of a carboxylic acid group at the C-19 position, a modification of the methyl group found in its parent compound, androstenedione.

Its research significance lies primarily in its role as a metabolite, providing clues about the enzymatic machinery involved in steroid transformations. nih.govoup.com The formation of this acidic steroid suggests the action of specific oxidative enzymes. nih.gov Studies have identified 3,17-Dioxo-4-androsten-19-oic acid as a major metabolite in certain biological systems, indicating that this pathway can be a significant route for androgen metabolism. nih.govoup.com Its presence and the investigation into its formation help to elucidate the broader metabolic fate of androgens.

Overview of 19-Oxygenated Androgens and their Importance in Metabolic Pathways Research

3,17-Dioxo-4-androsten-19-oic acid belongs to a broader class of compounds known as 19-oxygenated androgens. This group includes steroids that have undergone oxidation at the C-19 methyl group, leading to the formation of hydroxyl, aldehyde, and carboxylic acid functionalities. Other examples of 19-oxygenated androgens include 19-hydroxyandrostenedione and 19-hydroxytestosterone. nih.govoup.com

The study of 19-oxygenated androgens is crucial for several reasons. Firstly, they are key intermediates in the biosynthesis of estrogens, catalyzed by the enzyme aromatase. The sequential oxidation of the C-19 methyl group is a critical step in the aromatization process that converts androgens into estrogens. Secondly, the formation of these compounds represents a significant pathway for androgen metabolism and clearance. nih.govoup.com Research into these pathways is important for understanding conditions characterized by androgen excess or deficiency. birmingham.ac.uknih.gov Furthermore, some 19-oxygenated androgens may possess their own intrinsic biological activities, modulating cellular processes in ways that are distinct from their parent androgens.

Historical and Current Trajectories in Academic Research Pertaining to this Compound

Historically, research on 3,17-Dioxo-4-androsten-19-oic acid emerged from broader investigations into androgen metabolism. Early studies in the mid to late 20th century focused on identifying the metabolites of major androgens like testosterone (B1683101) and androstenedione in various tissues and biological fluids. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), was instrumental in the identification and quantification of this and other steroid metabolites. epdf.pubresearchgate.net

A significant finding was the identification of 3,17-Dioxo-4-androsten-19-oic acid as a major metabolite of androstenedione in specific cell types, such as porcine granulosa cells, particularly during luteinization. nih.govoup.com This discovery highlighted a potentially important, tissue-specific pathway for androgen metabolism. Research also indicated that the formation of this acidic steroid might be linked to aromatase activity. nih.govoup.com

Current research continues to explore the biosynthesis and physiological relevance of 3,17-Dioxo-4-androsten-19-oic acid. Investigations are ongoing to fully characterize the enzymes responsible for its formation and to understand the factors that regulate its production. Furthermore, there is interest in determining whether this compound has any direct biological effects or serves purely as a metabolic byproduct. The stability of related compounds, such as testosterone-19-oic acid, has also been a subject of study, with findings indicating lability under certain conditions, which can complicate analysis. anu.edu.au

Interactive Data Table: Key Research Findings on 3,17-Dioxo-4-androsten-19-oic Acid

| Research Focus | Key Finding | Organism/System Studied | Analytical Method(s) | Reference |

|---|---|---|---|---|

| Metabolite Identification | Identified as a major metabolite of androstenedione. | Porcine Granulosa Cells | HPLC, GC-MS | nih.gov, oup.com |

| Biosynthetic Pathway | Its formation is proposed to be a product of aromatase activity. | Porcine Granulosa Cells | HPLC, Time-course studies | nih.gov, oup.com |

| Metabolic Fate | Considered a potential precursor for the formation of C18 neutral steroids. | Porcine Granulosa Cells | Metabolite analysis | nih.gov, oup.com |

| Detection in Urine | Confirmed in male horse urine. | Equine | GC-MS | epdf.pub |

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHKUIWXIYXQFK-UNTXSKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963877 | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4757-95-3 | |

| Record name | 3,17-Dioxo-4-androsten-19-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation Pathways of 3,17 Dioxo 4 Androsten 19 Oic Acid

Identification of Precursor Substrates and Intermediates in Steroidogenic Systems

The biosynthesis of 3,17-Dioxo-4-androsten-19-oic acid is intrinsically linked to the metabolism of androgens, primarily originating from androstenedione (B190577). nih.gov This process is not a singular event but rather a cascade of reactions involving specific hydroxylations and oxidations.

Role of 19-Hydroxylation in Androgen Metabolism

A key initial step in the pathway leading to 3,17-Dioxo-4-androsten-19-oic acid is the 19-hydroxylation of androgens. nih.govnih.gov This reaction, catalyzed by the enzyme aromatase (cytochrome P450 19A1), introduces a hydroxyl group at the C-19 position of the androgen substrate. nih.gov While this is the first step in the aromatization process that ultimately leads to estrogens, the 19-hydroxylated intermediates can also be shunted towards other metabolic fates. nih.govnih.gov

In various tissues, including the brain and rat granulosa cells, the production of 19-hydroxyandrogens, such as 19-hydroxyandrostenedione, can significantly exceed the rate of estrogen formation. nih.govnih.gov This suggests that 19-hydroxylation is not merely a transient step in aromatization but a regulated process that generates distinct and potentially functional 19-oxygenated androgens. nih.gov The primary substrate for this reaction is androstenedione. nih.govnih.gov

Elucidation of Aromatase-Mediated Pathways to 19-Carboxylic Acid Formation

Following the initial 19-hydroxylation, aromatase further oxidizes the 19-hydroxyandrogen intermediate. The subsequent steps involve the oxidation of the 19-hydroxyl group to a 19-aldehyde (19-oxoandrostenedione) and then to a 19-carboxylic acid, yielding 3,17-Dioxo-4-androsten-19-oic acid. nih.gov This series of oxidations is also mediated by aromatase, highlighting its multifunctional nature. nih.gov

The formation of 3,17-Dioxo-4-androsten-19-oic acid represents a crucial branch point in the aromatase-mediated pathway. While the "main" pathway proceeds to the formation of estrogens through the cleavage of the C10-C19 bond and aromatization of the A-ring, the release of 3,17-Dioxo-4-androsten-19-oic acid from the enzyme active site presents an alternative metabolic route.

Metabolic Branch Points and Downstream Product Generation Mechanisms

The formation of 3,17-Dioxo-4-androsten-19-oic acid is not the final step in its metabolic journey. This intermediate can be further processed, leading to the generation of other significant steroid molecules.

Position of 3,17-Dioxo-4-androsten-19-oic Acid as an Intermediary in C18 Steroidogenesis

The formation of 19-norandrostenedione (B190405) from 3,17-Dioxo-4-androsten-19-oic acid is a critical step in the biosynthesis of C18 steroids, also known as estrogens. While the direct aromatization of androgens is the primary route to estrogens in many tissues, this alternative pathway involving a 19-nor intermediate provides another means of producing these essential female sex hormones. 19-Norandrostenedione itself can be metabolized to nandrolone. nih.gov

Biosynthetic Pathway Characterization in Diverse Biological Systems

The biosynthesis of 3,17-Dioxo-4-androsten-19-oic acid and its metabolites has been studied in various biological contexts, revealing both conserved and tissue-specific aspects of this pathway.

In mammalian tissues, the synthesis of 19-oxygenated androgens, the precursors to 3,17-Dioxo-4-androsten-19-oic acid, has been demonstrated in the brain, adrenal glands, and ovaries. nih.gov In the rat brain and granulosa cells, the production of these compounds can surpass that of estrogens, indicating a potentially significant local role for these steroids. nih.govnih.gov Studies with porcine granulosa cells have been instrumental in elucidating the pathway from androstenedione and 19-hydroxyandrostenedione to 19-norandrostenedione. nih.gov

Utilization of Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling has been instrumental in confirming the enzymatic steps leading to the formation of 3,17-Dioxo-4-androsten-19-oic acid from its precursor, androstenedione. These studies have provided definitive evidence for the sequential oxidation of the C19-methyl group, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1).

Early investigations employed tritium (B154650) (³H)-labeled androgens to monitor the activity of aromatase. For instance, the use of [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione in studies with human placental microsomal aromatase demonstrated a time-dependent and protein-dependent release of tritium into the surrounding solution. nih.gov This finding strongly indicated that the aromatase enzyme directly interacts with and abstracts a hydrogen atom from the C19 position of the androgen substrate, a crucial first step in the oxidation pathway. nih.gov

More recent and detailed mechanistic studies have utilized stable isotopes such as deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) coupled with high-resolution mass spectrometry. These advanced techniques have allowed for a precise analysis of the products formed during the final stages of the aromatase reaction.

A pivotal study by Hackett, Brueggemeier, and Guengerich provided significant insights into the formation of 3,17-Dioxo-4-androsten-19-oic acid. The researchers synthesized and incubated [19-²H]-19-oxoandrostenedione, a deuterated version of a key intermediate, with purified aromatase. acs.orgnih.gov Their analysis revealed a "metabolic switching" effect, where the presence of the heavier deuterium isotope at the C19 position influenced the partitioning of the reaction products. acs.orgnih.gov Specifically, the formation of estrone (B1671321) was favored over the formation of 3,17-Dioxo-4-androsten-19-oic acid. acs.orgnih.gov This kinetic isotope effect provides strong evidence that the cleavage of the C-H bond at the C19 position is a rate-determining step in the pathway leading to the carboxylic acid.

Furthermore, the use of ¹⁸O-labeled molecular oxygen (¹⁸O₂) in incubations with 19-oxoandrostenedione helped to elucidate the source of the oxygen atom in the newly formed carboxyl group of 3,17-Dioxo-4-androsten-19-oic acid. acs.orgwindows.net By analyzing the mass of the resulting carboxylic acid product, researchers could determine whether the oxygen atom was derived from molecular oxygen or from water in the reaction medium. These experiments have been crucial in refining the proposed chemical mechanisms of the aromatase enzyme. acs.orgwindows.net

The following table summarizes key findings from isotopic labeling studies that have helped to elucidate the biosynthetic pathway of 3,17-Dioxo-4-androsten-19-oic acid.

| Isotopically Labeled Substrate | Isotope | Experimental System | Key Finding | Reference |

| [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione | Tritium (³H) | Human placental microsomal aromatase | Demonstrated direct enzymatic attack and hydrogen abstraction at the C19 position. | nih.gov |

| [19-²H]-19-oxoandrostenedione | Deuterium (²H) | Purified aromatase (P450 19A1) | Showed metabolic switching, favoring estrone formation over 3,17-Dioxo-4-androsten-19-oic acid, indicating C-H bond cleavage is rate-determining. | acs.orgnih.gov |

| 19-Oxoandrostenedione with ¹⁸O₂ | Oxygen-18 (¹⁸O) | Purified aromatase (P450 19A1) | Elucidated the origin of the oxygen atom in the carboxyl group of the final product. | acs.orgwindows.net |

These isotopic labeling studies, by providing detailed mechanistic and kinetic data, have been indispensable in building a comprehensive understanding of the endogenous formation of 3,17-Dioxo-4-androsten-19-oic acid.

Enzymology and Molecular Regulation of 3,17 Dioxo 4 Androsten 19 Oic Acid Metabolism

Characterization of Key Enzymes Involved in the Compound's Synthesis and Transformation

The synthesis and subsequent transformation of 3,17-Dioxo-4-androsten-19-oic acid are governed by a series of enzymes, primarily belonging to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.

Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. wikipedia.org This process involves three successive hydroxylations of the 19-methyl group of androgens. nih.gov The initial substrate is androstenedione (B190577), which is first hydroxylated to 19-hydroxyandrostenedione and then to 19-oxoandrostenedione. nih.gov Careful analysis of the oxidation of 19-oxo-androstenedione by purified aromatase has revealed the formation of a 19-oic acid product, 3,17-Dioxo-4-androsten-19-oic acid. acs.org

While the primary role of aromatase is the production of estrogens, it also exhibits activity towards other substrates. For instance, it can oxidize dihydrotestosterone (B1667394) (DHT), a potent androgen, to its 19-hydroxy and 19-oxo derivatives, although DHT itself is not aromatized. nih.govresearchgate.net This demonstrates a degree of substrate flexibility, though the enzyme is most efficient in its canonical role of estrogen synthesis. The formation of 3,17-Dioxo-4-androsten-19-oic acid represents a side reaction of the main aromatization pathway. acs.org

Table 1: Kinetic Parameters of Aromatase (CYP19A1) and Related Reactions

| Parameter | Value | Substrate/Product | Conditions |

| kcat | 0.06 s⁻¹ | Androstenedione to Estrone (B1671321) | Heterologous expression in E. coli |

| Dissociation Constants | Low micromolar | Androstenedione and intermediates | Purified P450 19A1 |

| Reaction Completion Time | ~10 seconds | Androstenedione to Estrone | Single turnover conditions |

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of oxidoreductases that play a critical role in the final steps of sex steroid biosynthesis, catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.orgnih.gov This includes the conversion of androstenedione to testosterone (B1683101). ontosight.aibioscientifica.com At least five distinct 17β-HSD isoenzymes have been identified, each with its own tissue-specific expression, substrate specificity, and regulatory mechanisms. nih.gov

The various isoforms of 17β-HSD exhibit different substrate preferences and catalytic directions (reductive or oxidative). nih.gov For instance, 17β-HSD type 1 primarily catalyzes the conversion of the weak estrogen estrone to the potent estrogen estradiol (B170435), but it can also convert androstenedione to testosterone to a lesser extent. nih.govwikipedia.org Conversely, 17β-HSD type 2 is involved in the inactivation of potent androgens and estrogens, converting testosterone back to androstenedione and estradiol to estrone. wikipedia.orgnih.gov 17β-HSD type 3 is considered the major enzyme for testosterone formation from androstenedione in the testes. bioscientifica.comnih.gov

Table 2: Substrate Specificity of Selected 17β-HSD Isoforms

| Isoform | Primary Reaction | Other Reactions |

| Type 1 | Estrone → Estradiol | Androstenedione → Testosterone (minor) |

| Type 2 | Testosterone → Androstenedione, Estradiol → Estrone | |

| Type 3 | Androstenedione → Testosterone | |

| Type 5 | Androstenedione → Testosterone |

Beyond aromatase and 17β-HSDs, other enzymes contribute to the metabolism of androstenedione and its derivatives. Androgen metabolism involves a variety of hydroxysteroid dehydrogenases, reductases, and conjugation enzymes. mdpi.com

A notable example is human glutathione (B108866) S-transferase A3-3 (GSTA3-3). nih.gov This enzyme has been identified as a highly efficient catalyst for the double-bond isomerization of Δ⁵-androstene-3,17-dione, a precursor in the biosynthesis of testosterone. nih.gov In fact, the catalytic efficiency of GSTA3-3 for this reaction is significantly higher than that of 3β-hydroxysteroid dehydrogenase/isomerase, the enzyme traditionally thought to catalyze this step. nih.govportlandpress.com The selective expression of GSTA3-3 in tissues with active steroid hormone synthesis suggests a specialized role in this process. nih.gov While its direct interaction with 3,17-Dioxo-4-androsten-19-oic acid has not been detailed, its role in the broader pathway of androstenedione metabolism is significant.

Other enzymes involved in the further metabolism of androstenedione include 3-oxo-5-alpha-steroid 4-dehydrogenase, which converts androstenedione to androstanedione, and aldo-keto reductase family members that are involved in subsequent reduction steps. nih.gov Additionally, UDP-glucuronosyltransferases are responsible for the conjugation of steroid metabolites, preparing them for excretion. nih.gov

Regulation of Enzyme Activity and Gene Expression in In Vitro and Cellular Models

The enzymes involved in the metabolism of 3,17-Dioxo-4-androsten-19-oic acid are subject to complex regulation at both the activity and gene expression levels.

The expression of the CYP19A1 gene, which codes for aromatase, is controlled by tissue-specific promoters that are influenced by hormones, cytokines, and other factors. wikipedia.org In reproductive tissues, the expression of CYP19A1 is mainly regulated by promoters 1.1, 1.2, and 2. nih.gov Studies in cattle have shown that genetic variations in the promoter and exon-flanking regions of the CYP19A1 gene can affect in vitro embryo production, highlighting the importance of these regulatory regions. nih.gov In human cumulus cells of patients with endometriosis, a significant reduction in CYP19A1 gene expression has been observed, potentially due to epigenetic alterations such as DNA methylation and histone modifications in its regulatory regions. nih.gov

The activity of aromatase can also be modulated by post-translational modifications. For example, in vitro phosphorylation of aromatase by protein kinase A (PKA) and protein kinase G (PKG) has been shown to inhibit its catalytic activity. genecards.org

The regulation of androstenedione production and metabolism is also under hormonal control. Luteinizing hormone (LH) and adrenocorticotropic hormone (ACTH) stimulate the production of androstenedione in the gonads and adrenal cortex, respectively. ontosight.ai These hormones activate the cAMP/PKA signaling pathway, leading to the transcription of genes involved in steroidogenesis. ontosight.ai The activity of enzymes like 17β-HSD can be influenced by the hormonal milieu and growth factors. ontosight.ai For instance, in the murine submaxillary gland, 5α-reductase activity is androgen-dependent, while 17β-hydroxysteroid dehydrogenase activity is resistant to androgen regulation. nih.gov

Structural Biology Approaches to Understanding Enzyme-Substrate Interactions (e.g., Active Site Analysis)

Structural biology has provided significant insights into how enzymes like aromatase and 17β-HSDs interact with their steroid substrates.

The crystal structure of human placental aromatase in complex with its natural substrate, androstenedione, reveals that the active site is a deep cavity within the enzyme. nih.gov Androstenedione binds with its β-face oriented towards the heme group, positioning the C19-methyl group in close proximity to the heme iron, which is the catalytic center. nih.gov The active site is formed by a number of key amino acid residues. researchgate.net Mutational studies have confirmed the critical role of specific residues, such as Aspartate-309 (D309), in the aromatization process. nih.govnih.gov The interaction between D309 and Threonine-310 (T310) is thought to be crucial for the proton transfer steps in the reaction. nih.gov

The active site of aromatase is highly specific for androgens. nih.gov The cavity is lined with several acidic residues, including E245, E302, and D222, which are important for creating a suitable environment for the reaction. nih.gov

Similarly, the crystal structures of various 17β-HSD isoforms have elucidated the basis for their substrate specificity. The substrate-binding pocket of 17β-HSD type 1 has been characterized, revealing how it accommodates estrogens like estradiol. nih.gov The structure of 17β-HSD type 5 in complex with testosterone shows that the substrate-binding pocket is more open to the surface and larger than that of type 1, allowing it to bind different steroids. oup.com The flexibility and hydrophobicity of this pocket are key to its multispecificity. oup.com In some cases, substrate inhibition can occur, as seen with 17β-HSD1, where a substrate molecule can bind in a reverse, non-productive orientation, leading to the formation of a dead-end complex. nih.gov

Table 3: Key Active Site Residues and Their Roles

| Enzyme | Residue | Role |

| Aromatase (CYP19A1) | Aspartate-309 (D309) | Proposed involvement in the aromatization mechanism, likely in proton transfer. nih.govnih.gov |

| Aromatase (CYP19A1) | Threonine-310 (T310) | Interacts with D309 to assist in proton transfer. nih.gov |

| 17β-HSD Type 5 | Serine-118 (S118) | Forms a hydrogen bond with the O3 of testosterone, anchoring the substrate in the active site. oup.com |

| 17β-HSD Type 1 | Histidine-221 (H221) | Key residue in the reorganization and stabilization of a reversely bound substrate, leading to substrate inhibition. nih.gov |

Biological Activities and Molecular Mechanisms of 3,17 Dioxo 4 Androsten 19 Oic Acid in Preclinical Research

Interactions with Steroid Hormone Receptors in Non-Human Systems

The interaction of 3,17-Dioxo-4-androsten-19-oic acid and related compounds with steroid hormone receptors is a critical aspect of their biological activity. These interactions are primarily explored through in vitro models to understand their potential as modulators of androgen and estrogen signaling pathways.

While direct binding data for 3,17-Dioxo-4-androsten-19-oic acid to the androgen receptor (AR) is not extensively detailed in the available research, studies on its parent compound, 4-androstenedione (4-androstene-3,17-dione), provide significant insights. 4-Androstenedione has been shown to competitively bind to the AR ligand-binding domain, although with a lower affinity than dihydrotestosterone (B1667394). nih.gov This binding is biologically relevant, as it initiates the nuclear translocation of the AR and stimulates myogenesis in pluripotent C3H10T1/2 cells, a process that can be attenuated by an AR antagonist. nih.gov

The androgenic properties of related compounds are further highlighted by studies on 4-hydroxy-4-androstene-3,17-dione (4-OHA), a known aromatase inhibitor. While 4-OHA itself displays weak binding to the androgen receptor, its metabolite, 4-hydroxytestosterone (B1222710) (4-OHT), is a potent binder, exhibiting higher affinity than the endogenous androgen 5α-dihydrotestosterone. researchgate.net This suggests that the biological activity of these compounds can be significantly influenced by their metabolic conversion in target tissues. researchgate.net

Table 1: Androgen Receptor Binding Affinity of Related Androstenedione (B190577) Compounds

| Compound | Relative Binding Affinity (RBA) vs. Mibolerone | Notes |

|---|---|---|

| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | 0.085 | Weak binder to the androgen receptor. researchgate.net |

| 4-hydroxytestosterone (4-OHT) | 75 | Potent binder, higher than 5α-dihydrotestosterone (RBA=66). researchgate.net |

| Metabolite A (3β,17-dihydroxy-5α-androstan-4-one) | 0.485 | Weak binder to the androgen receptor. researchgate.net |

| Metabolite B (3α,17-dihydroxy-5β-androstan-4-one) | 0.016 | Weak binder to the androgen receptor. researchgate.net |

| 4-androstene-3,17-dione | Kd = 648 ± 21 nM | Lower affinity than dihydrotestosterone (Kd = 10 ± 0.4 nM). nih.gov |

The interaction of androgens and their metabolites with estrogen receptors (ER) presents a complex mechanism for cellular modulation, particularly in the context of hormone-sensitive tissues. Studies have shown that under conditions of estrogen deprivation, breast cancer cells can metabolize androgens into estrogen-like steroids that activate ERα. nih.gov For instance, the downstream metabolite of 5α-dihydrotestosterone, 5α-androstane-3β,17β-diol (3βAdiol), is estrogenic and promotes growth and ER-signaling in breast cancer cells. nih.gov This highlights a potential pathway for resistance to aromatase inhibitors, which block the conversion of androgens to estrogens. nih.gov

Furthermore, some synthetic steroids can exert effects through both androgen and estrogen pathways. For example, 4-estrene-3α,17β-diol (estren) binds poorly to both ER and AR in vitro, but it is metabolized by osteoblasts to the potent androgen 19-nortestosterone, which then activates AR-dependent transcription. nih.gov This demonstrates that local metabolism is a key determinant of the ultimate hormonal effect of a compound. The precursor of estrone (B1671321), 19-aldehydo-4-androstene-3,17-dione, is believed to be converted to estrone by aromatase in the skin, thereby exerting estrogen-like effects locally. nih.gov

Enzyme Inhibition and Modulation in In Vitro Studies

The enzymatic modulation by 3,17-Dioxo-4-androsten-19-oic acid and its derivatives is a cornerstone of their therapeutic potential, with a primary focus on the inhibition of aromatase and other key enzymes in steroidogenesis.

Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. Its inhibition is a key strategy in the treatment of estrogen-dependent diseases. While information specifically on 3,17-Dioxo-4-androsten-19-oic acid as an aromatase inhibitor is limited, extensive research exists on its structural analogs.

4-hydroxy-4-androstene-3,17-dione (4-OHA) and 4-methoxy-4-androstene-3,17-dione (4-OMA) are well-characterized competitive inhibitors of aromatase. miami.edu In studies using a human prostatic carcinoma cell line, 4-OMA was found to be a more potent inhibitor than 4-OHA. miami.edu The development of 4-thiosubstituted-4-androstenedione analogs has further expanded the library of potential aromatase inhibitors, with several compounds demonstrating effective competitive inhibition. nih.gov These studies suggest that the C-4 position of the androstenedione molecule can accommodate bulky substituents, influencing the inhibitory activity. nih.gov

The compound 1,4,6-Androstatriene-3,17-dione (ATD) is another potent irreversible aromatase inhibitor that permanently inactivates the enzyme. wikipedia.org The mechanism of aromatization itself is thought to occur at a single catalytic site, with intermediates such as 19-hydroxyandrostenedione and 19-oxoandrostenedione acting as competitive inhibitors. nih.gov

Table 2: Aromatase Inhibition by Androstenedione Derivatives

| Inhibitor | Type of Inhibition | Apparent Ki (µM) | Cell/Enzyme Source |

|---|---|---|---|

| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | Competitive | 3.28 | LNCaP human prostatic carcinoma cells miami.edu |

| 4-methoxy-4-androstene-3,17-dione (4-OMA) | Competitive | 1.12 | LNCaP human prostatic carcinoma cells miami.edu |

| 4-thiosubstituted-4-androstenedione analogs | Competitive | 0.034 - 0.052 | Human placental microsomes nih.gov |

Beyond aromatase, androstenedione derivatives can influence other enzymes involved in steroid metabolism. For example, the formation of 19-norandrostenedione (B190405) from androstenedione in porcine granulosa cells is inhibited by the cytochrome P-450 inhibitors aminoglutethimide (B1683760) phosphate (B84403) and ketoconazole, suggesting the involvement of these enzymes in norsteroid biosynthesis. nih.gov This indicates a potential overlap in the enzymatic pathways for estrogen and 19-norsteroid formation. nih.gov

Additionally, 4-OHA and its metabolite 4-OHT have been shown to be weak inhibitors of the 5α-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone. researchgate.net

Cellular and Molecular Effects in Preclinical Models

The interactions of 3,17-Dioxo-4-androsten-19-oic acid and its analogs at the receptor and enzyme levels translate into observable cellular and molecular effects in preclinical models. In vitro, 4-androstenedione has been shown to promote myogenesis, indicated by an increase in myosin heavy chain II+ myotube area and the upregulation of MyoD protein in C3H10T1/2 cells. nih.gov This effect is mediated through the androgen receptor. nih.gov

In a human prostatic carcinoma cell line (LNCaP), long-term incubation with the aromatase inhibitor 4-OMA suppressed cell proliferation in the presence of physiological levels of testosterone. miami.edu Conversely, 4-OHA acted as a growth promoter in the same model, highlighting the complex and sometimes opposing effects of structurally similar compounds. miami.edu

The precursor of estrone, 4-androstene-3,17-dion-19-al, has demonstrated tumor-inhibiting activity in a rat model of prostatic adenocarcinoma, suggesting that local conversion to estrogens within the tumor can have therapeutic effects. nih.gov Similarly, 19-aldehydo-4-androstene-3,17-dione has been shown to suppress sebum secretion in a rat model, an effect attributed to its local conversion to estrone by aromatase in the skin. nih.gov

Effects on Cell Proliferation and Differentiation (e.g., Myogenesis in Mesenchymal Stem Cell Lines)

While direct studies on the effects of 3,17-Dioxo-4-androsten-19-oic acid on cell proliferation and differentiation are limited, research on related androgenic compounds provides insight into potential biological activities. Androgens are known to influence the fate of pluripotent mesenchymal stem cells, which can differentiate into various cell lineages, including muscle and fat. nih.govoup.com

Studies using the C3H 10T1/2 pluripotent cell line have demonstrated that androgens such as testosterone and dihydrotestosterone (DHT) can stimulate myogenic (muscle) differentiation and inhibit adipogenic (fat) differentiation. nih.govoup.com This process is mediated through the androgen receptor. nih.gov Treatment of these cells with testosterone or DHT leads to a dose-dependent increase in markers of myogenic commitment, such as MyoD, and terminal differentiation, such as myosin heavy chain (MHC). oup.com Conversely, the expression of markers for adipogenesis, including peroxisome proliferator-activated receptor gamma 2 (PPARγ2), is downregulated. nih.govoup.com

These findings suggest a unifying explanation for the reciprocal effects of androgens on increasing muscle mass while decreasing fat mass. nih.gov The differentiation of pluripotent cells is an androgen-dependent process that promotes the commitment of precursor cells to the myogenic lineage. oup.comnih.gov Although not directly demonstrated for 3,17-Dioxo-4-androsten-19-oic acid, its structural similarity to androgens suggests it could potentially have similar effects on mesenchymal stem cell differentiation. Further research is needed to specifically elucidate the role of 3,17-Dioxo-4-androsten-19-oic acid in these processes.

Involvement in Intracellular Signaling Pathways (e.g., Protein Kinase C activity)

Direct evidence linking 3,17-Dioxo-4-androsten-19-oic acid to specific intracellular signaling pathways, such as Protein Kinase C (PKC) activity, is not currently available. However, the broader class of androgens has been shown to interact with and modulate various signaling cascades, including those involving PKC.

PKC represents a family of enzymes that are crucial in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The activation of PKC can be triggered by various stimuli, including diacylglycerol (DAG). nih.gov Some studies have suggested that androgens can influence PKC activity. For instance, in Leydig cells, the activation of both PKC and Protein Kinase A (PKA) contributes to the upregulation of steroidogenesis. researchgate.net

In some contexts, PKC activation can lead to apoptosis. For example, in androgen-dependent prostate cancer cells, activation of PKC can induce apoptosis through the activation of p38 MAPK and inhibition of the Akt survival pathway. nih.gov It is important to note that the effects of androgens on PKC signaling can be cell-type specific and depend on the particular androgen and the cellular context. nih.gov The potential for 3,17-Dioxo-4-androsten-19-oic acid to modulate PKC activity and other intracellular signaling pathways is a subject for future research.

Effects in Animal Models (Mechanistic Investigations Excluding Clinical Endpoints)

Impact on Specific Endocrine Axes and Hormone Production in Non-Human Organisms

The specific impact of 3,17-Dioxo-4-androsten-19-oic acid on endocrine axes and hormone production in animal models has not been well-defined. However, as a C19 steroid, it is structurally related to androgens and their precursors, which are known to be produced by the adrenal cortex and play a role in various physiological processes. wikipedia.orgnih.gov The adrenal gland synthesizes androgens such as dehydroepiandrosterone (B1670201) (DHEA), DHEA sulfate (B86663) (DHEA-S), and androstenedione. wikipedia.org

Androstenedione can be metabolized to testosterone and other androgens. wikipedia.org The adrenal cortex, specifically the zona reticularis, is a primary source of these androgens. wikipedia.org Furthermore, the adrenal gland produces a unique set of 11-oxygenated C19 steroids, also known as 11-oxyandrogens. nih.gov These compounds, such as 11β-hydroxyandrostenedione, are derived from androstenedione. researchgate.net

Studies in rodent models have been instrumental in understanding the regulation of reproductive behavior by endocrine-disrupting chemicals, highlighting the sensitivity of the hypothalamic-pituitary-gonadal (HPG) axis to steroidal compounds. nih.gov The metabolism of androgens in the rat pituitary gland and hypothalamus is crucial for the regulation of cellular processes in these tissues. nih.gov While 11-oxygenated androgens have been studied in the context of HPG-axis disturbances in conditions like congenital adrenal hyperplasia, their precise role is still under investigation. medrxiv.org Given that 3,17-Dioxo-4-androsten-19-oic acid is a 19-oxygenated derivative of androstenedione, it is plausible that it could have effects on endocrine axes, potentially through metabolism or direct action on hormone receptors. However, dedicated studies in animal models are required to determine its specific hormonal activities.

Modulation of Physiological Processes in Animal Systems (e.g., Sebaceous Gland Secretion in Rodents)

While direct studies on 3,17-Dioxo-4-androsten-19-oic acid are lacking, research on related androgens provides strong evidence for their role in modulating sebaceous gland activity in rodents. Sebaceous glands are target organs for androgens, and their activity is influenced by adrenal androgens, particularly during the prepubertal period. nih.gov

Adrenal androgens appear to be the primary drivers of sebaceous gland activity before puberty. nih.gov This suggests that compounds derived from adrenal androgen precursors could influence sebum secretion. Although specific data for 3,17-Dioxo-4-androsten-19-oic acid is not available, its structural relationship to androstenedione, a key adrenal androgen, points towards a potential role in regulating sebaceous gland function. Further investigation is needed to confirm this hypothesis and to understand the specific mechanisms by which 19-oxygenated androgens might affect sebaceous gland secretion in animal models.

Analytical Methodologies for Research on 3,17 Dioxo 4 Androsten 19 Oic Acid

Chromatographic Separation Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental to the isolation and analysis of 3,17-Dioxo-4-androsten-19-oic acid and its related metabolic products from intricate biological samples. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Extracts and Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile steroids like 3,17-Dioxo-4-androsten-19-oic acid, a derivatization step is essential to increase their volatility and thermal stability. This typically involves converting polar functional groups, such as carboxylic acids and ketones, into less polar derivatives, for instance, through trimethylsilylation.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of metabolite profiling, GC-MS enables the identification of various metabolic products of 3,17-Dioxo-4-androsten-19-oic acid in biological fluids like urine. nih.gov For instance, studies on related androstenedione (B190577) compounds have successfully utilized GC-MS to identify hydroxylated and reduced metabolites. nih.govdshs-koeln.de The full-scan mode of GC-MS provides comprehensive mass spectra for the identification of unknown metabolites, while the selected ion monitoring (SIM) mode offers enhanced sensitivity for the targeted quantification of specific known metabolites. nih.gov

Table 1: GC-MS Data for 3,17-Dioxo-4-androsten-18-oic acid (a related compound)

| Parameter | Value |

| NIST Number | 195762 |

| Total Peaks | 261 |

| m/z Top Peak | 272 |

| m/z 2nd Highest | 215 |

| m/z 3rd Highest | 244 |

| Data sourced from PubChem. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally labile compounds like 3,17-Dioxo-4-androsten-19-oic acid. nih.govresearchgate.net This method does not typically require derivatization, thus simplifying sample preparation.

In HPLC, a liquid sample is pumped under high pressure through a column packed with a solid adsorbent material (stationary phase). The separation of components is achieved based on their differential affinities for the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., ODS or C18) and a polar mobile phase, is commonly employed for steroid analysis. researchgate.net

HPLC is particularly valuable for the quantitative analysis of 3,17-Dioxo-4-androsten-19-oic acid in various samples. By using a suitable detector, such as a UV-Vis detector, and comparing the peak area of the analyte to that of a known standard, precise and accurate quantification can be achieved. Furthermore, HPLC is an effective method for the purification of 3,17-Dioxo-4-androsten-19-oic acid and its metabolites from complex mixtures, such as culture media from microbial transformation studies. nih.gov The separated fractions can then be collected for further structural analysis by other techniques like NMR or mass spectrometry. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization

For the unambiguous identification and structural elucidation of 3,17-Dioxo-4-androsten-19-oic acid and its intermediates, advanced spectroscopic and spectrometric techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete structure of a molecule.

High-Resolution Mass Spectrometry for Identification and Quantification in Complex Matrices

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is invaluable for the confident identification of 3,17-Dioxo-4-androsten-19-oic acid and its metabolites, especially in complex biological matrices where numerous other compounds are present.

Coupled with a separation technique like HPLC (LC-HRMS), it allows for the detection and identification of compounds at very low concentrations. The precise mass measurement significantly reduces the number of possible elemental formulas for a given ion, thereby increasing the certainty of identification. HRMS can also be used for quantitative studies, offering high sensitivity and selectivity.

Radiometric and Immunological Assays in Specialized Research Applications

In specific research contexts, radiometric and immunological assays offer highly sensitive and specific methods for the detection and quantification of steroids and their metabolites.

Radiometric assays involve the use of radioactively labeled precursors or substrates to trace the metabolic fate of a compound. By tracking the radioactivity, researchers can follow the conversion of a starting material into various metabolites, including 3,17-Dioxo-4-androsten-19-oic acid. This technique is particularly useful for elucidating metabolic pathways and determining the activity of enzymes involved in steroid metabolism.

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and its target antigen (in this case, 3,17-Dioxo-4-androsten-19-oic acid or a related hapten). These assays are known for their exceptional sensitivity and are well-suited for the quantification of low levels of the compound in biological fluids. However, the development of a specific antibody to 3,17-Dioxo-4-androsten-19-oic acid is a prerequisite for these methods.

Application of Deuterated Analogs in Metabolic Tracing and Kinetic Studies

The use of deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612), is a powerful technique in the study of drug metabolism and pharmacokinetics. This stable isotope labeling approach offers a non-radioactive method to trace the metabolic fate of a compound and to precisely quantify its kinetic parameters. While specific research on the metabolic tracing and kinetic studies of 3,17-Dioxo-4-androsten-19-oic acid using its deuterated analogs is not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader field of steroid metabolism research. The insights gained from studies on structurally related androgens provide a clear framework for how such investigations would be conducted.

The primary advantage of using deuterated analogs lies in their utility with mass spectrometry (MS). A deuterated compound is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for the simultaneous administration of both labeled and unlabeled compounds and their distinct detection and quantification by LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). This co-administration, known as the isotope dilution mass spectrometry technique, is the gold standard for quantitative bioanalysis due to its high precision and accuracy. The deuterated analog serves as an ideal internal standard, as it co-elutes with the unlabeled drug and its metabolites, experiencing identical extraction recovery and ionization efficiency, thus correcting for any analytical variability.

In metabolic tracing studies, a deuterated version of 3,17-Dioxo-4-androsten-19-oic acid would be administered to an in vivo or in vitro model system. Subsequent analysis of biological samples (e.g., plasma, urine, feces, or cell culture media) by high-resolution mass spectrometry would allow for the identification of metabolites. The characteristic isotopic pattern of the deuterated drug would be transferred to its metabolites, enabling their unambiguous identification against the complex background of endogenous molecules. This approach would be instrumental in mapping the metabolic pathways of 3,17-Dioxo-4-androsten-19-oic acid, identifying the enzymes responsible for its biotransformation, and understanding the complete metabolic profile.

Kinetic studies employing deuterated analogs provide invaluable data on the rates of absorption, distribution, metabolism, and excretion (ADME). By administering a known amount of the deuterated compound and measuring its concentration and the concentration of its metabolites over time, key pharmacokinetic parameters can be determined. These include the compound's half-life (t½), clearance (CL), volume of distribution (Vd), and the formation and elimination rates of its metabolites. Such studies are crucial for understanding the dynamic processes that govern the compound's behavior in a biological system.

While direct data for 3,17-Dioxo-4-androsten-19-oic acid is limited, research on the closely related androst-4-ene-3,17-dione provides a strong precedent. For instance, the synthesis of C-19 deuterated androst-4-ene-3,17-dione has been described, highlighting the feasibility of preparing labeled precursors for the synthesis of deuterated 3,17-Dioxo-4-androsten-19-oic acid. nih.gov The stability of the deuterium label at the C-19 position is a key advantage, as it is not prone to chemical exchange, ensuring the integrity of the tracer throughout metabolic processes. nih.gov

The following tables illustrate the type of data that would be generated from metabolic tracing and kinetic studies of 3,17-Dioxo-4-androsten-19-oic acid using deuterated analogs, based on established methodologies and findings for similar steroids.

Table 1: Hypothetical Metabolic Profile of Deuterated 3,17-Dioxo-4-androsten-19-oic Acid in a Human Hepatocyte Model

| Metabolite ID | Proposed Structure | Mass Shift (Da) | Relative Abundance (%) |

| M1 | [d₃]-3,17-Dioxo-4-androsten-19-oic acid | +3 | 15 |

| M2 | [d₃]-3α-Hydroxy-17-oxo-4-androsten-19-oic acid | +3 | 35 |

| M3 | [d₃]-3β-Hydroxy-17-oxo-4-androsten-19-oic acid | +3 | 25 |

| M4 | [d₃]-17β-Hydroxy-3-oxo-4-androsten-19-oic acid | +3 | 10 |

| M5 | [d₃]-3α,17β-Dihydroxy-4-androsten-19-oic acid | +3 | 5 |

| M6 | [d₃]-3,17-Dioxo-4-androsten-19-oic acid glucuronide | +3 | 10 |

This table is a hypothetical representation based on known metabolic pathways of similar androgens and assumes the use of a tri-deuterated analog.

Table 2: Illustrative Pharmacokinetic Parameters of a Deuterated Steroid Analog in Human Plasma

| Parameter | Value | Unit |

| Half-life (t½) | 2.5 | hours |

| Clearance (CL) | 1.2 | L/h/kg |

| Volume of Distribution (Vd) | 4.3 | L/kg |

| Cmax (Peak Concentration) | 50 | ng/mL |

| Tmax (Time to Peak Concentration) | 1.5 | hours |

| AUC (Area Under the Curve) | 250 | ng·h/mL |

This table provides illustrative pharmacokinetic data that could be obtained from a study using a deuterated steroid analog. The values are not specific to 3,17-Dioxo-4-androsten-19-oic acid.

Chemical Synthesis and Derivatization Strategies for 3,17 Dioxo 4 Androsten 19 Oic Acid and Its Analogs

Classical Organic Synthesis Routes to the Steroidal Core Structure

The androstane (B1237026) framework, a tetracyclic hydrocarbon system, forms the backbone of 3,17-Dioxo-4-androsten-19-oic acid. The total synthesis of such steroidal cores is a landmark achievement in organic chemistry, historically addressed through various convergent and linear strategies. These approaches typically involve the sequential construction of the four rings (A, B, C, and D) using a repertoire of classic organic reactions.

One of the foundational strategies involves the construction of the C/D ring system followed by the annulation of the A and B rings. For instance, the Robinson annulation has been a cornerstone in the formation of six-membered rings, crucial for building the A and B rings of the steroid. Diels-Alder reactions have also been instrumental in forming the cyclic systems with the desired stereochemistry.

A common precursor for the laboratory and industrial synthesis of many steroids is androstenedione (B190577) (AD), which possesses the fundamental 3-keto-4-ene functionality in the A-ring and a ketone at C-17. wjpls.org The biosynthesis of androstenedione itself proceeds from cholesterol through a series of enzymatic steps. umich.edu In a laboratory setting, the total synthesis of androstenedione and its derivatives remains a challenging endeavor, often undertaken to develop new synthetic methodologies or to produce analogs not accessible through semi-synthesis from natural sources.

Table 1: Key Reactions in Classical Steroid Synthesis

| Reaction Type | Description | Relevance to Androstane Core |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. | Formation of A and B rings. |

| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring with controlled stereochemistry. | Construction of the B/C ring system. |

| Grignard and Organolithium Reactions | Formation of carbon-carbon bonds. | Addition of side chains and building up the carbon skeleton. |

| Wittig Reaction | Conversion of ketones to alkenes. | Introduction of double bonds at specific positions. |

| Catalytic Hydrogenation | Reduction of double bonds with control of stereochemistry. | Saturation of rings and establishing stereocenters. |

Specific Strategies for 19-Functionalization and Carboxylic Acid Formation

The introduction of a carboxylic acid at the C-19 position of the androstane skeleton is a key structural feature of 3,17-Dioxo-4-androsten-19-oic acid. This transformation typically proceeds through a multi-step sequence starting from a precursor with a methyl group at C-10, which is the C-19 carbon.

The initial and often most challenging step is the functionalization of the sterically hindered C-19 methyl group. This is commonly achieved through a hydroxylation reaction. Various methods have been developed for this purpose, including both chemical and enzymatic approaches. A common chemical route involves the generation of a radical at a nearby position, which then abstracts a hydrogen from the C-19 methyl group, followed by trapping of the resulting radical with an oxygen source.

Once the 19-hydroxy derivative, 19-hydroxyandrostenedione, is obtained, it can be further oxidized to the corresponding aldehyde (19-oxoandrostenedione) and subsequently to the carboxylic acid. nih.gov Standard oxidation protocols can be employed for these transformations. For the oxidation of the primary alcohol to the carboxylic acid, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be utilized. nih.gov However, milder, more selective methods are often preferred to avoid unwanted side reactions on the sensitive steroid core. Two-step procedures, involving initial oxidation to the aldehyde followed by a separate oxidation to the carboxylic acid, can offer better control.

A specific synthetic route to 3,17-Dioxo-4-androsten-19-oic acid has been described in the literature as a precursor for the synthesis of 19-azaandrostenedione (B1219186) analogues. nih.gov This synthesis underscores the importance of the 19-oic acid as a key intermediate for further derivatization.

Table 2: Reagents for the Oxidation of 19-Hydroxy Steroids

| Reagent | Transformation | Notes |

| Potassium Permanganate (KMnO₄) | 19-Hydroxy to 19-oic acid | Strong oxidant, can lead to over-oxidation. |

| Jones Reagent (CrO₃/H₂SO₄) | 19-Hydroxy to 19-oic acid | Strong oxidant, harsh acidic conditions. nih.gov |

| Pyridinium Dichromate (PDC) | 19-Hydroxy to 19-oxo (aldehyde) | Milder oxidant, often used for the aldehyde synthesis. nih.gov |

| Manganese Dioxide (MnO₂) | 19-Hydroxy to 19-oxo (aldehyde) | Selective for allylic and benzylic alcohols. |

| Silver (I) Oxide (Ag₂O) | 19-Oxo (aldehyde) to 19-oic acid | A common method for oxidizing aldehydes to carboxylic acids. |

Synthesis of Aza-Steroid and Other Heteroatom-Containing Derivatives for Research Applications

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen into the steroidal skeleton can significantly alter the molecule's biological properties. These heteroaromatic and heterocyclic steroid analogs are of great interest for research applications, including the development of enzyme inhibitors and other therapeutic agents.

The synthesis of aza-steroids, where a carbon atom in the ring system is replaced by a nitrogen atom, has been extensively explored. For instance, 19-azaandrostenedione derivatives have been synthesized from 3,17-Dioxo-4-androsten-19-oic acid via a Curtius rearrangement. nih.gov This reaction involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. The resulting 19-amino steroid can then be cyclized to form the aza-steroid. The synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid has also been reported, demonstrating another strategy for introducing nitrogen into the A-ring. researchgate.netncku.edu.tw

The synthesis of other heteroatom-containing steroids, such as thia-steroids (containing sulfur), has also been achieved. These syntheses often involve the ring-opening of a suitable steroidal precursor followed by the introduction of the heteroatom and subsequent ring-closure. For example, 4-(substituted thio)-4-androstene-3,17-dione derivatives have been prepared by the addition of thiols to a 4β,5β-epoxyandrostanedione precursor. nih.gov

The development of novel synthetic methods continues to expand the accessible range of heteroatom-containing steroid derivatives, providing valuable tools for medicinal chemistry and chemical biology research. nih.govacs.org

Enzymatic and Microbial Transformation Approaches for Compound Synthesis or Directed Modification

Enzymatic and microbial transformations offer powerful and often highly selective alternatives to classical chemical synthesis for the modification of steroids. These biocatalytic methods can be used to introduce functional groups at positions that are difficult to access through traditional organic chemistry, and they often proceed with high regio- and stereoselectivity under mild reaction conditions.

The hydroxylation of the C-19 methyl group of androstenedione is a key step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase (CYP19A1). rsc.org This enzyme can be harnessed for the production of 19-hydroxyandrostenedione, a direct precursor to 3,17-Dioxo-4-androsten-19-oic acid. Further enzymatic oxidation of the 19-hydroxy group to the carboxylic acid has also been observed. wjpls.org

Microbial transformations provide a diverse toolkit for steroid modification. Various microorganisms, including bacteria and fungi, possess enzymes capable of catalyzing a wide range of reactions on the steroid nucleus, such as hydroxylations, dehydrogenations, and side-chain cleavage. For example, microbial hydroxylation of androstenedione at various positions, including C-19, has been reported. davidmoore.org.uk These microbial systems can be used to produce hydroxylated intermediates that can then be chemically converted to the final product.

Furthermore, microorganisms can be engineered to enhance the production of specific steroid derivatives. By overexpressing certain enzymes or knocking out others, metabolic pathways can be redirected to favor the accumulation of a desired product. This metabolic engineering approach holds great promise for the sustainable and efficient production of complex steroid molecules like 3,17-Dioxo-4-androsten-19-oic acid and its analogs. researchfloor.orgasm.org

Table 3: Examples of Microbial Transformations of Androstenedione and Related Steroids

| Microorganism | Transformation | Product(s) | Reference |

| Botryosphaerica obtusa | Hydroxylation | 7α-hydroxyandrostenedione, 6β-hydroxyandrostenedione | |

| Thanatephorus cucumeris | 19- and 11β-hydroxylation | 19-hydroxy and 11β-hydroxy steroids | rsc.org |

| Various Fungi and Bacteria | Δ1-dehydrogenation | 1,4-androstadiene-3,17-dione | researchfloor.org |

| Mycolicibacterium neoaurum | Side-chain cleavage of phytosterols (B1254722) | Androstenedione | mdpi.com |

Structure Activity Relationship Sar Studies of 3,17 Dioxo 4 Androsten 19 Oic Acid Derivatives

Identification of Key Structural Features Essential for Modulating Biological Activity

The biological activity of 3,17-Dioxo-4-androsten-19-oic acid derivatives, particularly as aromatase inhibitors, is highly dependent on specific structural features. Research has shown that modifications at various positions on the steroid nucleus can significantly alter their inhibitory potency.

One of the most explored positions for modification is C-4. The introduction of various substituents at this position has been shown to modulate the affinity of these compounds for the aromatase enzyme. For instance, the synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives have revealed that the nature of the substituent plays a critical role. Studies have explored a range of functional groups including amino, alkoxy, aryloxy, alkyl, and aryl groups at the C-4 position. umn.edu The results indicate that the enzyme's active site possesses a hydrophobic pocket in the vicinity of the C-4α region of the steroid. umn.edu

Furthermore, investigations into 4-thiosubstituted-4-androstene-3,17-dione derivatives have demonstrated that the size and nature of the substituent are crucial for effective competitive inhibition. nih.gov These studies suggest a tightly fitted enzyme pocket that can accommodate bulky substituents at the C-4 position, but only up to a certain size, not exceeding 4.3 Å in width and 5.5 Å in length. nih.gov

The introduction of a hydroxyl group at C-4, as seen in 4-hydroxy-4-androstene-3,17-dione (4-OHA), results in a potent irreversible inhibitor of aromatase. nih.gov Its derivative, 4-methoxy-4-androstene-3,17-dione (4-OMA), also demonstrates strong competitive inhibition. miami.edu Fluorinated analogues, such as 6α-fluoro and 6β-fluoroandrostenediones, have also been identified as potent reversible inhibitors. nih.gov

The following interactive data table summarizes the inhibitory activity of various C-4 substituted androstenedione (B190577) derivatives against human placental aromatase.

| Compound | Substituent at C-4 | Inhibition Type | Apparent Ki (nM) |

| 4-Hydroxy-4-androstene-3,17-dione | -OH | Irreversible | - |

| 4-Methoxy-4-androstene-3,17-dione | -OCH3 | Competitive | 1120 miami.edu |

| 4-Thio-substituted derivatives | Various -SR groups | Competitive | 34 - 52 nih.gov |

| 4-Amino-substituted derivatives | Various -NR2 groups | Competitive | 38 - 1290 umn.edu |

| 4-Alkoxy-substituted derivatives | Various -OR groups | Competitive | 38 - 1290 umn.edu |

| 4-Alkyl-substituted derivatives | Various -R groups | Competitive | 38 - 1290 umn.edu |

Analysis of Stereochemical Considerations in Receptor Binding and Enzyme Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets like receptors and enzymes. For derivatives of 3,17-Dioxo-4-androsten-19-oic acid, the stereochemical orientation of substituents can profoundly impact their binding affinity and biological activity.

A key aspect of stereochemistry in androstene derivatives is the orientation of substituents at various chiral centers. For instance, studies on androstene hormones have highlighted the crucial role of the stereochemistry at the C-17 position in determining their interaction with nuclear receptors such as the androgen and estrogen receptors. nih.gov The orientation of the hydroxyl group at C-17 (α versus β) can drastically alter the hormone's ability to activate these receptors. nih.gov For example, 17β-AED demonstrates significantly higher estrogenicity on the human ERβ receptor compared to its 17α-AED epimer, underscoring the importance of the β-orientation of the hydroxyl group at C-17 for receptor activation. nih.gov

While these studies focus on androstene hormones with a hydroxyl group, the principles of stereospecificity are directly applicable to derivatives of 3,17-Dioxo-4-androsten-19-oic acid. The spatial arrangement of the entire steroid backbone and any introduced functional groups will dictate how the molecule fits into the binding pocket of an enzyme like aromatase. The rigid, polycyclic structure of the androstane (B1237026) nucleus presents distinct faces (α and β), and the orientation of substituents on these faces will influence the interactions with amino acid residues within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects.

In the context of 3,17-Dioxo-4-androsten-19-oic acid derivatives, particularly as aromatase inhibitors, QSAR studies have been employed to elucidate the key structural determinants of their inhibitory potency. nih.gov The general workflow of a QSAR study involves several key steps: selection of a dataset of compounds with known biological activities, calculation of molecular descriptors (physicochemical properties, topological indices, etc.), development of a mathematical model using statistical methods like multiple linear regression or partial least squares, and validation of the model's predictive power. mdpi.com

For steroidal aromatase inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been particularly insightful. nih.gov These methods analyze the 3D steric and electrostatic fields around a set of aligned molecules to identify regions where changes in these fields correlate with changes in biological activity. A 3D-QSAR study on 175 steroidal aromatase inhibitors revealed that hydrophobic contact is a primary determinant of their inhibition potency. nih.govresearchgate.net The model also highlighted the importance of hydrogen bonds with key amino acid residues in the aromatase active site, such as Asp309 and Met375, for potent inhibition. nih.govresearchgate.net

The development of robust QSAR models allows for the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced activity. By understanding the quantitative impact of different structural modifications, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Application of Computational Chemistry and Molecular Docking Studies

Computational chemistry, and specifically molecular docking, has become an indispensable tool for studying the interactions between small molecules and their biological targets at an atomic level. For derivatives of 3,17-Dioxo-4-androsten-19-oic acid, molecular docking studies have provided profound insights into their binding modes within the active site of enzymes like aromatase.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in various conformations and positions within the binding site and scoring these poses based on a scoring function that estimates the binding affinity. The crystal structure of human aromatase (cytochrome P450 19A1) has been resolved, providing a detailed 3D map of the active site, which is essential for accurate docking studies. nih.govnih.govnih.gov

Docking studies of various steroidal inhibitors into the aromatase active site have revealed key interactions that are crucial for binding and inhibition. nih.gov The active site is a hydrophobic cleft, and the steroid backbone of the inhibitors forms extensive van der Waals interactions with non-polar amino acid residues. nih.govnih.gov Specific polar interactions, such as hydrogen bonds, also play a critical role. For example, the keto groups at C-3 and C-17 of the androstane nucleus are often involved in hydrogen bonding with amino acid residues like Asp309 and Met374. nih.govnih.gov

Furthermore, molecular docking can explain the structure-activity relationships observed experimentally. For instance, the size limitations of the active site pocket near the C-4 position, as suggested by SAR studies, can be visualized and rationalized through docking simulations. nih.gov These computational approaches also allow for the in-silico screening of virtual libraries of novel derivatives, enabling the identification of promising candidates for synthesis and biological evaluation. plos.org The validation of docking protocols is typically achieved by redocking the co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) between the predicted and experimental binding poses. scirp.org

The synergy between experimental SAR data and computational modeling provides a powerful platform for the rational design of new and more potent derivatives of 3,17-Dioxo-4-androsten-19-oic acid.

Historical Perspectives and Evolution of Research on 3,17 Dioxo 4 Androsten 19 Oic Acid

Early Discoveries and Isolation of 19-Oxygenated Steroids and their Metabolites

The exploration of 19-oxygenated steroids, a class of steroid hormones characterized by an oxygen function at the C-19 methyl group, has been a pivotal area of research in endocrinology. These compounds are crucial intermediates in the biosynthesis of estrogens from androgens. Early investigations into adrenal and gonadal steroidogenesis laid the groundwork for the eventual identification of 3,17-Dioxo-4-androsten-19-oic acid.

A significant breakthrough in the characterization of this compound came from studies on porcine granulosa cells. Research focusing on the in vitro luteinization process of these cells identified 3,17-Dioxo-4-androsten-19-oic acid , also referred to as 19-oic-androstenedione, as a major metabolite of androstenedione (B190577). nih.gov These studies revealed that the formation of this acidic steroid is closely linked to the activity of aromatase, the enzyme complex responsible for estrogen biosynthesis. nih.gov The metabolites identified in these experiments included 19-hydroxytestosterone, 19-hydroxyandrostenedione, and testosterone (B1683101), alongside 3,17-Dioxo-4-androsten-19-oic acid. nih.gov

Further research into the mechanism of cytochrome P450 19A1 (aromatase) confirmed the formation of 19-oic acid derivatives. Careful analysis of the oxidation of 19-oxo-androstenedione revealed the presence of the 19-carboxylic acid derivative, confirming its place as a product in the multi-step conversion of androgens to estrogens. acs.org

Evolution of Analytical Techniques Driving Advances in its Detection and Study

The ability to detect and quantify minute amounts of steroid metabolites has been fundamental to advancing our understanding of their roles. The study of 3,17-Dioxo-4-androsten-19-oic acid has been no exception, with its investigation benefiting immensely from the continuous evolution of analytical chemistry.

Early methodologies for steroid analysis, such as thin-layer chromatography (TLC), provided the initial means to separate and tentatively identify different steroid compounds. However, the definitive characterization and quantification of specific metabolites like 3,17-Dioxo-4-androsten-19-oic acid required more sophisticated techniques.

The advent of High-Performance Liquid Chromatography (HPLC) represented a major leap forward. In studies of porcine granulosa cell metabolism, HPLC with in-line liquid scintillation detection was instrumental in assessing the metabolism of radiolabeled androstenedione and identifying its various metabolites, including 3,17-Dioxo-4-androsten-19-oic acid. nih.gov

The coupling of chromatographic techniques with mass spectrometry has been particularly transformative. Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, Liquid Chromatography-Mass Spectrometry (LC-MS) have become the gold standards for steroid analysis, offering unparalleled sensitivity and specificity. nih.gov LC-MS, in particular, has been utilized for the analysis of 19-oic androstenedione derivatives, allowing for their precise identification and quantification even at very low concentrations. acs.org The analysis of the propylpyridine ester derivatives of these compounds by LC-MS has been a key step in confirming their structure. acs.org

| Analytical Technique | Application in 3,17-Dioxo-4-androsten-19-oic Acid Research | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and detection of metabolites from androstenedione in cell cultures. nih.gov | High resolution, allows for quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | General steroid analysis, providing structural information. nih.gov | High sensitivity and specificity, established libraries for identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Definitive identification and quantification of 19-oic acid derivatives. acs.org | High sensitivity, specificity, and suitable for a wide range of compounds. |

Paradigmatic Shifts in Understanding its Biological Significance within Steroid Metabolism

Initially, research on steroid metabolism was heavily focused on the major androgenic and estrogenic hormones. However, as analytical capabilities improved, a paradigm shift occurred, leading to a greater appreciation for the biological roles of intermediate and minor metabolites. The understanding of 3,17-Dioxo-4-androsten-19-oic acid's significance has evolved as part of this broader trend.

It is now understood that 3,17-Dioxo-4-androsten-19-oic acid is not merely a metabolic byproduct but plays a role in the intricate process of steroidogenesis. Its formation as a product of the aromatase enzyme system highlights its position within the pathway that converts androgens to estrogens. nih.govacs.org While it is considered a minor product in this conversion, its presence suggests a more complex regulatory mechanism than previously thought. acs.org

Furthermore, research has proposed that 3,17-Dioxo-4-androsten-19-oic acid may serve as a precursor for the formation of C18 neutral steroids. nih.gov This hypothesis suggests that the compound could be a key intermediate in a metabolic branch leading to a different class of steroids, thereby expanding its potential biological functions beyond being just an offshoot of the main estrogen synthesis pathway. The accumulation of this acidic steroid was found to parallel the formation of 17β-estradiol, further strengthening the link to aromatase activity. nih.gov

Contribution of Microbial Biotransformation and Degradation Studies to its Research

The study of how microorganisms metabolize steroids has provided invaluable insights into steroid biochemistry and has been instrumental in the industrial production of steroid-based pharmaceuticals. While direct microbial production of 3,17-Dioxo-4-androsten-19-oic acid is not extensively documented, research on the microbial degradation of its precursor, androst-4-ene-3,17-dione (AD), has shed light on potential pathways for its formation and modification.

Various microorganisms, including fungi like Aspergillus and bacteria such as Nocardia and Comamonas, are known to transform and degrade androstenedione. nih.govnih.govasm.org These organisms possess a diverse array of enzymes, such as dehydrogenases and hydroxylases, that can modify the steroid nucleus.

For instance, studies on Nocardia restricta have detailed the degradation of androstenedione, a process that involves the cleavage of the steroid rings. nih.gov The degradation of the steroid nucleus often proceeds through the formation of acidic intermediates. Research on Comamonas testosteroni has identified acidic metabolites like 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, which results from the cleavage of the B-ring of the steroid. asm.org While this is a more degraded product, it demonstrates the microbial capacity to oxidize the steroid skeleton and introduce carboxylic acid functionalities.

Fungi of the genus Aspergillus are well-known for their ability to hydroxylate androstenedione at various positions, producing compounds such as 11α-hydroxy-AD and 7β-hydroxy-AD. nih.gov Although the direct formation of the 19-oic acid by these strains has not been a primary focus, the enzymatic machinery they possess for steroid modification suggests the potential for such biotransformations.

The study of these microbial pathways offers a powerful tool for potentially producing 3,17-Dioxo-4-androsten-19-oic acid or its derivatives through fermentation, providing a more sustainable and cost-effective alternative to chemical synthesis.

| Microorganism | Relevance to 3,17-Dioxo-4-androsten-19-oic Acid Research | Key Metabolic Actions on Androstenedione |

| Nocardia restricta | Degrades androstenedione, a precursor to the target compound. nih.gov | Induces δ1-steroid-dehydrogenase, leading to steroid ring degradation. nih.gov |

| Aspergillus sp. | Modifies androstenedione through hydroxylation. nih.gov | Produces hydroxylated derivatives like 11α-hydroxy-AD and 7β-hydroxy-AD. nih.gov |

| Comamonas testosteroni | Degrades the steroid nucleus, forming acidic metabolites. asm.org | Cleaves the B-ring, producing compounds like 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid. asm.org |